molecular formula C10H12N6O6S3 B1352685 (6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid CAS No. 61270-71-1

(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Cat. No. B1352685
CAS RN: 61270-71-1
M. Wt: 408.4 g/mol
InChI Key: ATMROFNURATUIQ-SVGQVSJJSA-N
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Description

(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12N6O6S3 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and NMR characterization of cephalosporin derivatives, highlighting their potential as carriers for a wide range of drugs, were described by Blau et al. (2008). This research demonstrates the versatility of cephalosporin scaffolds for drug development, including antimalarial prodrugs (Blau et al., 2008).

  • Deng Fu-li (2007) reported on the synthesis of a specific benzhydryl cephalosporin derivative, showcasing the chemical modifications possible on the cephalosporin backbone, which could be relevant for enhancing the compound's therapeutic properties (Deng Fu-li, 2007).

Antimicrobial Applications

  • The compound has been evaluated for its antibacterial activity, particularly in the context of cephalosporin antibiotics. Studies have compared its effectiveness and beta-lactamase stability with other cephalosporins, highlighting its potential in combating resistant bacterial strains (Vuye, 1981).

  • Another study focused on the antibiotic activity of a new 1-oxa cephalosporin derivative against various gram-positive and gram-negative bacteria. This research provides insight into the compound's spectrum of activity and its comparative efficacy against other antibiotics (Neu et al., 1979).

Potential Nephrotoxicity and Clinical Tolerance

  • Investigations have also been conducted on the potential nephrotoxicity and clinical tolerance of cephalosporin derivatives, which are crucial for evaluating the safety profile of these compounds in medical applications. For instance, studies have assessed the nephrotoxic effects of combinations of beta-lactam antibiotics with aminoglycosides, providing valuable data for clinical use (Mondorf Aw, 1979).

properties

IUPAC Name

(6R,7R)-7-amino-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O6S3/c11-5-7(17)16-6(9(18)19)4(1-23-8(5)16)2-24-10-12-13-14-15(10)3-25(20,21)22/h5,8H,1-3,11H2,(H,18,19)(H,20,21,22)/t5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMROFNURATUIQ-SVGQVSJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NN=NN3CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC3=NN=NN3CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210169
Record name (6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

CAS RN

61270-71-1
Record name (6R,7R)-7-Amino-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61270-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DES(2-hydroxy-2-phenyl-acetyl)cefonicid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-7-amino-8-oxo-3-[[[1-(sulphomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.966
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Record name DES(2-HYDROXY-2-PHENYL-ACETYL)CEFONICID
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